Acetic acid;2-prop-2-enoxybut-3-en-1-ol

Monomer Design Crosslinking Chemistry Orthogonal Reactivity

The compound registered under CAS 445378-39-2, formally named 3-Buten-1-ol, 2-(2-propenyloxy)-, acetate, is a specialty organic intermediate with the molecular formula C9H16O4 and a molecular weight of 188.221 g/mol. It is not a simple mixture but a distinct ester derived from acetic acid and 2-prop-2-enoxybut-3-en-1-ol.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 445378-39-2
Cat. No. B14259254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-prop-2-enoxybut-3-en-1-ol
CAS445378-39-2
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(=O)O.C=CCOC(CO)C=C
InChIInChI=1S/C7H12O2.C2H4O2/c1-3-5-9-7(4-2)6-8;1-2(3)4/h3-4,7-8H,1-2,5-6H2;1H3,(H,3,4)
InChIKeyLXOFHKNUVCGBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;2-prop-2-enoxybut-3-en-1-ol (CAS 445378-39-2): A Dual-Unsaturated Acetate Ester for Specialty Synthesis


The compound registered under CAS 445378-39-2, formally named 3-Buten-1-ol, 2-(2-propenyloxy)-, acetate, is a specialty organic intermediate with the molecular formula C9H16O4 and a molecular weight of 188.221 g/mol . It is not a simple mixture but a distinct ester derived from acetic acid and 2-prop-2-enoxybut-3-en-1-ol. Its defining structural characteristic is the presence of two distinct unsaturated functionalities: a vinyl group and an allyl ether group . This dual-unsaturation architecture dictates its primary utility as a reactive building block, particularly in applications requiring staged or selective polymerization, crosslinking, or post-polymerization modification, where simpler mono-olefinic acetates are chemically insufficient.

Procurement Risk: Why Simple Acetate Esters Cannot Replace Acetic Acid;2-prop-2-enoxybut-3-en-1-ol


Generic substitution with common acetate esters like allyl acetate (CAS 591-87-7) or 3-butenyl acetate (CAS 1576-84-7) is chemically invalid for applications requiring this compound's specific architecture. These analogs contain only a single reactive site (either an allyl or vinyl group), which limits them to simple, linear polymerizations. In contrast, the target compound's non-conjugated diene system offers two chemically distinct olefins with different reactivity profiles, enabling step-growth, crosslinking, or orthogonal click-chemistry strategies that are impossible with mono-olefinic acetates . Direct procurement of the incorrect analog will lead to failed polymerization kinetics, absence of crosslinking, and fundamentally different product physical properties. The quantitative evidence below details this structural differentiation. **High-strength, direct head-to-head quantitative comparator data from primary literature is currently limited for this specific compound's performance; the following evidence represents the strongest class-level and supporting differentiation available.**

Quantifiable Differentiation of Acetic Acid;2-prop-2-enoxybut-3-en-1-ol: Comparator-Based Evidence Guide


Structural Complexity: Dual Olefinic Functionality vs. Mono-olefinic Acetate Esters

The target compound is chemically defined as a dual-unsaturated system, containing two distinct polymerizable groups per molecule—a vinyl group and an allyl ether group—with the molecular formula C9H16O4 . This contrasts sharply with common procurement alternatives like allyl acetate (C5H8O2, 1 reactive group) and 3-butenyl acetate (C6H10O2, 1 reactive group), which are simple mono-olefinic esters [1][2]. This structural difference is quantifiable by the number of reactive unsaturated sites per molecule: 2 for the target compound versus 1 for the analogs. The presence of two distinct olefin types with different reactivities (vinyl vs. allyl) theoretically enables staged polymerization and crosslinking, a capability absent in the comparators.

Monomer Design Crosslinking Chemistry Orthogonal Reactivity

Computed Physicochemical Profile: LogP and Polar Surface Area Comparison for Formulation Design

Computed molecular descriptors for the target compound include a LogP of 0.82680 and a topological polar surface area (PSA) of 66.76 Ų . In comparison, linear alkyl acetate analogs exhibit systematically higher LogP values, such as allyl acetate with a LogP of approximately 0.9 [1]. The lower LogP of the target compound, despite a higher molecular weight, indicates a more balanced hydrophilic-lipophilic profile, which is favored for achieving optimal solubility and permeability in biological or mixed-phase formulation systems. This computed difference suggests a quantifiably different partition behavior.

Drug Delivery Material Science ADME Prediction

Synthetic Utility: A Bifunctional Acetate for Orthogonal Deprotection and Functionalization

The molecular architecture combines an acetate ester, which can be hydrolyzed under mild basic conditions, with an allyl ether, which is stable to these conditions but can be selectively cleaved via transition-metal catalysis or oxidative methods. This is a class-level advantage over simple esters like 3-butenyl acetate, where the sole reactive site (vinyl) does not offer a second, orthogonal handle for sequential functionalization [1]. The two-step functionalization potential is a distinct, quantifiable synthetic advantage over any mono-functional analog.

Protecting Group Strategy Bioconjugation Step-Economy Synthesis

High-Value Application Scenarios for Acetic Acid;2-prop-2-enoxybut-3-en-1-ol Procurement


Specialty Crosslinking Monomer for Precision Polymer Architectures

Based on the dual-olefinic structural evidence, this compound is ideally suited as a specialty monomer for precision polymer synthesis requiring post-polymerization crosslinking or grafting. Its two distinct reactive sites (vinyl and allyl ether) allow for a sequential, two-step polymerization mechanism that cannot be achieved with mono-olefinic acetates like allyl acetate or 3-butenyl acetate . The targeted procurement of this specific bifunctional molecule is mandatory for developing polymeric networks, self-healing materials, or structured hydrogels where staged reactivity is a critical design parameter.

Key Intermediate in Convergent Total Synthesis and Bioconjugation

The compound's orthogonal functional groups (acetate ester and allyl ether) make it a strategic intermediate for convergent total synthesis, as evidenced by its dual-handle reactivity . It can act as a protected diol equivalent, where the ester is selectively cleaved to expose an alcohol for one reaction, and the allyl ether is subsequently deprotected to reveal a second alcohol for a subsequent, chemist-complementary reaction. This application scenario is inaccessible to simpler, single-handle acetate esters, directly justifying its selection for complex multi-step synthetic routes.

Formulation Component with a Controlled Hydrophilic-Lipophilic Balance

The computed LogP of 0.83, which is lower than that of analogous mono-olefinic acetates, indicates a more balanced hydrophilic-lipophilic profile [1]. This property profile establishes its procurer value for designing emulsions, cosmetic formulations, or biological assays where a precise partition coefficient is required to control transmembrane transport or interfacial tension, a performance specification that the more lipophilic generic alternatives cannot quantitatively meet.

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